Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride

Description

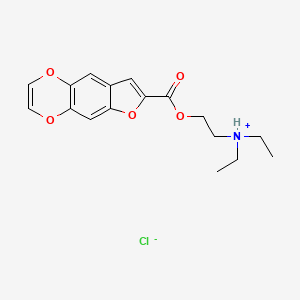

The compound Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride is a benzodioxin derivative characterized by a fused furobenzodioxin core esterified with a diethylaminoethyl group and formulated as a hydrochloride salt. Its structure includes:

- Furo[2,3-g][1,4]benzodioxin backbone: A tricyclic system combining furan and benzodioxin rings.

- 7-carboxylic acid ester: The carboxylic acid at position 7 is esterified with a diethylaminoethyl (CH₂CH₂N(CH₂CH₃)₂) group.

- Hydrochloride salt: Enhances solubility and stability via ionic interaction with Cl⁻.

Properties

CAS No. |

35689-41-9 |

|---|---|

Molecular Formula |

C17H20ClNO5 |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

diethyl-[2-(furo[2,3-g][1,4]benzodioxine-7-carbonyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C17H19NO5.ClH/c1-3-18(4-2)5-6-22-17(19)16-10-12-9-14-15(11-13(12)23-16)21-8-7-20-14;/h7-11H,3-6H2,1-2H3;1H |

InChI Key |

ZRZCYSWTXRTHME-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride typically involves a multi-step process. One common method involves the reaction of aryl or heteroaryl aldehydes with substituted phenacyl bromides and 4-hydroxycoumarin in the presence of N,N-diisopropyl ethyl ammonium acetate (DIPEAc) as the promoting medium . This one-pot three-component approach is known for its operational simplicity, efficiency, and wide substrate scope.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives, while substitution reactions can produce a variety of substituted benzodioxin compounds .

Scientific Research Applications

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences

The target compound differs from its analogs in substituent groups and ester chain length. Key comparisons include:

| Compound Name (CID) | Substituent at Position 8 | Ester Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound (Hypothetical) | None (unsubstituted) | Diethylaminoethyl | C₁₈H₂₂ClNO₅ | 355.82* |

| 8-Methyl-Dimethylaminoethyl (37215) | 8-Methyl | Dimethylaminoethyl | C₁₆H₁₇NO₅ | 303.31 |

| Dimethylaminopropyl (37213) | None | Dimethylaminopropyl | C₁₆H₁₇NO₅ | 303.31 |

| 2,3-Dihydro-8-Methyl (35685-98-4) | 8-Methyl; 2,3-dihydro core | Dimethylaminopropyl | C₁₇H₂₂ClNO₅ | 355.82 |

*Estimated based on , adjusting for diethylaminoethyl vs. dimethylaminopropyl.

Key Observations :

Physicochemical Properties

Collision cross-section (CCS) data from CID 37215 (Table 1) highlights how substituents influence ion mobility:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 304.11798 | 167.2 |

| [M+Na]⁺ | 326.09992 | 180.1 |

| [M-H]⁻ | 302.10342 | 173.5 |

Implications for the Target Compound :

Bioactivity and Pharmacokinetics (Hypothetical)

- Solubility : The hydrochloride salt improves aqueous solubility over neutral esters.

- Metabolism: Longer alkyl chains (e.g., diethylaminoethyl) may slow esterase-mediated hydrolysis compared to shorter analogs .

- Receptor Binding: Bulkier diethylamino groups could reduce affinity for targets preferring smaller substituents, as seen in related benzodioxin derivatives .

Biological Activity

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride (CAS Number: 37234) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features a furo[2,3-g][1,4]benzodioxine moiety, which is significant for its biological activity. The compound is soluble in dimethyl sulfoxide (DMSO) and methanol, with a melting point of 120-122 °C.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | CN(C)CCCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3 |

| InChI | InChI=1S/C17H20ClNO5/c1-17(2)4-3-5-21-16(18)15-9-11-8-13-14(10-12(11)22-15)20-7-6-19-13/h6-10H,3-5H2,1-2H3 |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antiviral Activity : Similar compounds have shown potential in inhibiting viral replication mechanisms, particularly against HIV by targeting reverse transcriptase (RT) and RNase H activities .

Antiviral Assays

In vitro studies have indicated that derivatives of benzodioxin compounds can inhibit HIV RT-associated RNase H activity. For instance, compounds structurally related to furo(2,3-g)-1,4-benzodioxin have demonstrated inhibitory concentrations (IC50) in the low micromolar range.

| Compound | IC50 (µM) | % Inhibition at 30 µM |

|---|---|---|

| Furo compound | 10 | 92% |

| Control (β-thujaplicinol) | <0.01 | 100% |

These results highlight the potential for furo(2,3-g)-1,4-benzodioxin derivatives to serve as antiviral agents.

Case Study 1: Antiviral Activity

In a study examining various hydroxypyridone carboxylic acid derivatives for their antiviral properties, a compound closely related to furo(2,3-g)-1,4-benzodioxin was tested against HIV. The results revealed significant inhibition of HIV replication in cell-based assays with an EC50 value of approximately 10 µM .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that modifications to the furo[2,3-g][1,4]benzodioxine structure could enhance antiviral efficacy. For instance, introducing specific substituents at the N-1 position significantly improved inhibitory potency against RNase H compared to unsubstituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.